molecular formula C12H17NO2 B6601272 4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine CAS No. 52838-40-1

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine

Cat. No. B6601272
CAS RN: 52838-40-1
M. Wt: 207.27 g/mol
InChI Key: MOGCMNSTDMXAAC-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine, also known as BCHM, is an organic compound that is widely used in a variety of scientific research applications. It is a bicyclic heterocyclic compound that contains an oxygen-carbon double bond and a nitrogen-carbon double bond. BCHM is a versatile compound with a wide range of uses, from synthesis to biochemical and physiological effects.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine has a wide range of scientific research applications, from drug discovery and development to biochemistry and physiology. In drug discovery and development, this compound is used to synthesize novel compounds for the treatment of various diseases. In biochemistry, this compound is used to study enzyme activity and protein structure. In physiology, this compound is used to study the effects of drugs on the body, such as the effects of drugs on the central nervous system and the cardiovascular system.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine is not well understood. However, it is believed that this compound acts as an enzyme inhibitor, inhibiting the activity of enzymes involved in the metabolism of drugs. This compound also appears to interact with proteins, affecting their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This compound has also been shown to affect the structure and function of proteins, such as those involved in signal transduction pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine has several advantages for lab experiments. This compound is a relatively stable compound and is not highly toxic. This compound is also relatively inexpensive and can be easily synthesized. However, this compound does have some limitations for lab experiments. This compound is a relatively small molecule and is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine has potential for a variety of future research directions. This compound could be used in drug discovery and development, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. This compound could also be used to study the effects of drugs on the body, as it has been shown to affect the structure and function of proteins. Additionally, this compound could be used to study the biochemical and physiological effects of drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. Finally, this compound could be used to study the mechanism of action of drugs, as it has been shown to interact with proteins and affect their structure and function.

Synthesis Methods

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine can be synthesized through several methods, including Claisen condensation, microwave-assisted synthesis, and the Curtius rearrangement. The Claisen condensation method involves the reaction of an aldehyde and an ester in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ester. The microwave-assisted synthesis method involves the reaction of an aldehyde and an amine in the presence of a catalyst, such as pyridine, to form an imine. The Curtius rearrangement method involves the reaction of an isocyanate and an alcohol to form an isocyanate.

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(13-3-5-15-6-4-13)11-8-9-1-2-10(11)7-9/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGCMNSTDMXAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221569
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52838-40-1
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52838-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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